molecular formula C8H10N4O2 B1355985 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile CAS No. 90953-15-4

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile

Cat. No. B1355985
CAS RN: 90953-15-4
M. Wt: 194.19 g/mol
InChI Key: BUUJWGBLSFNDPS-UHFFFAOYSA-N
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Description

“3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H10N4O2 . It is a derivative of pyrazole, which is a class of compounds that are particularly useful in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted to pyrazoles .


Molecular Structure Analysis

The molecular structure of “3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile” consists of a pyrazole ring attached to a propanenitrile group . The pyrazole ring contains two nitrogen atoms and is substituted with two methyl groups and a nitro group .


Physical And Chemical Properties Analysis

“3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile” has a molecular weight of 194.19 g/mol . It has a topological polar surface area of 87.4 Ų and a XLogP3-AA value of 0.5, indicating its lipophilicity .

Scientific Research Applications

Antibacterial Investigation

A mixed complex formed from 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile showed potential for antibacterial activity. This complex was characterized using various spectroscopic methods and X-ray diffraction, and its antibacterial effectiveness against Gram-negative and Gram-positive bacteria was evaluated (Titi et al., 2021).

Complex Formation in Coordination Chemistry

The synthesis of a complex involving PdCl2 and 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime, a derivative of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile, was studied. The complex's structure was elucidated through spectroscopic methods and X-ray diffraction, revealing insights into the coordination chemistry and thermal stability of such complexes (Khachatryan et al., 2017).

Heterocyclic Synthesis

A derivative of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile was used in reactions with various nitrogen nucleophiles to produce a range of heterocyclic compounds, such as bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This showcases its utility in synthesizing diverse heterocyclic structures (Dawood et al., 2004).

Synthesis and Anticancer Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, related to 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile, was used in synthesizing new heterocyclic compounds. These compounds were then evaluated for their anticancer activity, highlighting the potential of this chemical class in medicinal chemistry (Metwally et al., 2016).

Future Directions

The future directions for the study of “3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the diverse biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUJWGBLSFNDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC#N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile

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